5-(3-chlorobenzyl)-1-(4-methylphenyl)-1H-tetrazole
Description
5-(3-chlorobenzyl)-1-(4-methylphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1-(4-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c1-11-5-7-14(8-6-11)20-15(17-18-19-20)10-12-3-2-4-13(16)9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWQWUPTRRZHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorobenzyl)-1-(4-methylphenyl)-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting sodium azide with an appropriate nitrile under acidic conditions.
Introduction of the 3-chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the tetrazole intermediate.
Attachment of the 4-methylphenyl Group: The 4-methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and the tetrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific methods may vary depending on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., sodium hydroxide, NaOH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or reduced functional groups.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-chlorobenzyl)-1-(4-methylphenyl)-1H-tetrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorobenzyl)-1-phenyl-1H-tetrazole: Similar structure but lacks the 4-methyl group.
5-(4-methylbenzyl)-1-(3-chlorophenyl)-1H-tetrazole: Similar structure but with different positioning of the chlorobenzyl and methylphenyl groups.
1-(4-methylphenyl)-1H-tetrazole: Lacks the 3-chlorobenzyl group.
Uniqueness
5-(3-chlorobenzyl)-1-(4-methylphenyl)-1H-tetrazole is unique due to the specific combination of the 3-chlorobenzyl and 4-methylphenyl groups attached to the tetrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
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